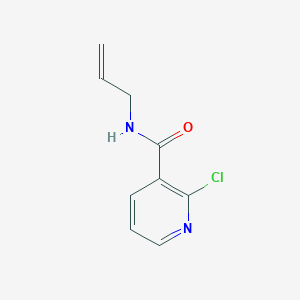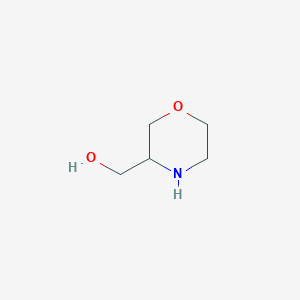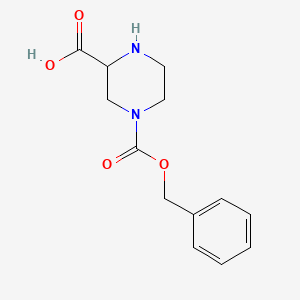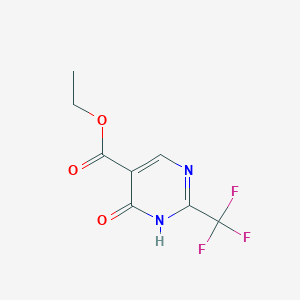![molecular formula C10H12N4S B1309880 Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-18-2](/img/structure/B1309880.png)
Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various thiadiazole derivatives, their synthesis, molecular structures, and properties, which can be related to the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the formation of the thiadiazole ring and subsequent functionalization. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a related compound, was reported with details on its crystallographic symmetry and supercooling behavior . Another study describes the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of N-allyl derivatives of thiadiazole amines was studied using NMR spectroscopy and X-ray diffraction, revealing the existence of compounds in the egzo-amino tautomeric form in both solution and solid state . Similarly, the monometallic complexes of phenyl-thiadiazole amines were investigated, showing distorted octahedral geometry and the importance of π-π and C-H∙∙∙π interactions in forming supramolecular architectures .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, often forming complexes with metals or undergoing tautomeric shifts. The papers discuss the complexation behavior of thiadiazole amines with metals such as zinc and cobalt, which can significantly alter their properties . Tautomerism is another important chemical behavior of these compounds, as demonstrated by the tautomeric interconversions observed in the NMR spectra of allyl-thiadiazole amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the presence of functional groups. The phase behavior, fluorescent properties, and photoluminescence of a pyrazol-amine ligand and its ZnCl2 complex were studied, showing increased emission intensity and a bathochromic shift in the solid state . The antimicrobial activity of various thiadiazole derivatives was also assessed, indicating the potential for these compounds to act as bioactive agents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A number of studies have focused on the synthesis and characterization of this compound and its derivatives. For instance, El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, exploring the structural elucidation through spectral and analytical data, including IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Catalytic Activity
Şerbetçi (2013) investigated the novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands, which were employed as catalysts for the transfer hydrogenation of acetophenone, showcasing their semiconducting behavior and potential applications in catalysis (Şerbetçi, 2013).
Anticancer Evaluation
The anticancer activity of derivatives was examined by Abdo and Kamel (2015), who synthesized and evaluated a series of derivatives for their in vitro anticancer activity against multiple human cancer cell lines, identifying several compounds with significant cytotoxicity (Abdo & Kamel, 2015).
Structural Studies
Dani et al. (2013) conducted syntheses, spectral, X-ray, and DFT studies on thiadiazol-2-amine derivatives, providing insights into their molecular structures and stability through a combination of experimental and computational methods (Dani et al., 2013).
Antimicrobial and Surface Activities
El-Sayed et al. (2015) explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazol-2-amine, evaluating their antimicrobial and surface activities. This research demonstrates the compound's potential in developing nonionic surface active agents with antimicrobial properties (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Direcciones Futuras
The future directions for research on Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine could involve further exploration of its potential anticancer activity, as well as its potential as a lipoxygenase inhibitor . Additionally, further studies could explore the influence of different substituents on the compound’s activity .
Propiedades
IUPAC Name |
N-propyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-4-3-6-11-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNBPNRQMRYMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

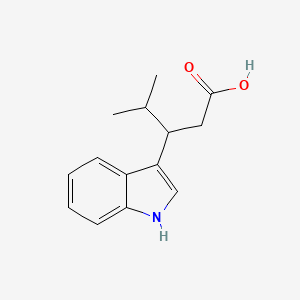

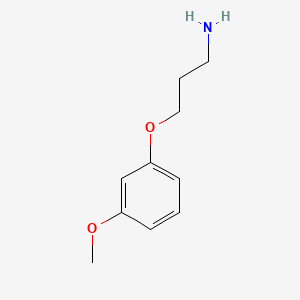
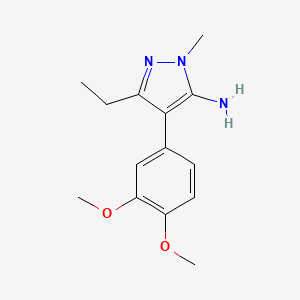

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)

